![molecular formula C21H11Br2NO2 B15248596 3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one CAS No. 3405-16-1](/img/structure/B15248596.png)
3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one is a complex organic compound that features a fluorenone core with bromine and bromophenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3-bromo-9H-fluoren-9-one in the presence of a base, followed by oxidation to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques like recrystallization or chromatography may be employed to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bromine atoms and carbonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-9H-fluoren-9-one: Shares the fluorenone core but lacks the bromophenyl substituent.
4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the fluorenone core.
2-Bromo-9H-fluoren-9-one: Similar structure with a different bromine substitution pattern.
Uniqueness
3-Bromo-2-((2-(4-bromophenyl)-2-oxoethylidene)amino)-9H-fluoren-9-one is unique due to the combination of its fluorenone core and bromophenyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
3405-16-1 |
|---|---|
Fórmula molecular |
C21H11Br2NO2 |
Peso molecular |
469.1 g/mol |
Nombre IUPAC |
3-bromo-2-[[2-(4-bromophenyl)-2-oxoethylidene]amino]fluoren-9-one |
InChI |
InChI=1S/C21H11Br2NO2/c22-13-7-5-12(6-8-13)20(25)11-24-19-10-17-16(9-18(19)23)14-3-1-2-4-15(14)21(17)26/h1-11H |
Clave InChI |
LTFJRMQAOJNKPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N=CC(=O)C4=CC=C(C=C4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
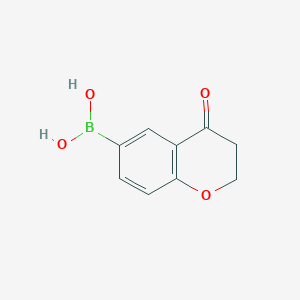

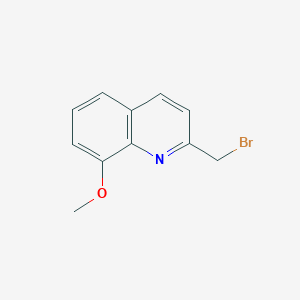
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)

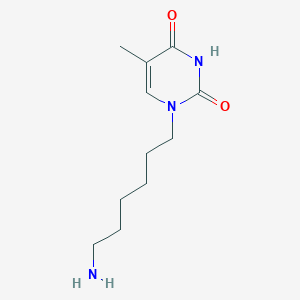
![7-Benzyl-4-(3-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15248564.png)
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
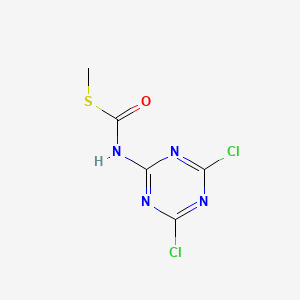
![7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15248577.png)
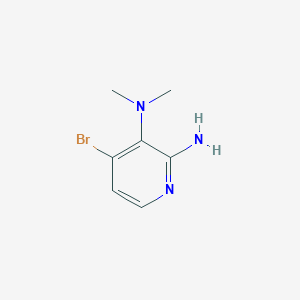
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
